molecular formula C10H11BrO2 B082611 Methyl 2-bromomethylphenylacetate CAS No. 13737-37-6

Methyl 2-bromomethylphenylacetate

Cat. No. B082611
CAS RN: 13737-37-6
M. Wt: 243.1 g/mol
InChI Key: BRAHRRYCGOLXPW-UHFFFAOYSA-N
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Patent
US05606095

Procedure details

A mixture of 102 g (0.74 mol) of benzohydroxamic acid 2, 111 g (0.80 mol) of pulverised potassium carbonate and 1400 ml of acetonitrile is heated to 60° C. After 0.5 h, 162 g of methyl o-bromomethylphenylacetate 1, which is obtained as 68% crude product from the bromination of methyl o-tolylacetate with N-bromosuccinimide, dissolved in 100 ml of acetonitrile, is added dropwise over 0.5 h at 60° C.-65° C. and the reaction mixture is stirred for 5.5 h at this temperature.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step Two
Quantity
111 g
Type
reactant
Reaction Step Two
Quantity
1400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(NO)(=O)C1C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+].[C:17]1([CH3:28])[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[CH2:23][C:24]([O:26][CH3:27])=[O:25].[Br:29]N1C(=O)CCC1=O>C(#N)C>[Br:29][CH2:28][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[CH2:23][C:24]([O:26][CH3:27])=[O:25] |f:1.2.3|

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C=CC=C1)CC(=O)OC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Two
Name
Quantity
102 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NO
Name
Quantity
111 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1400 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrCC1=C(C=CC=C1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 162 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.